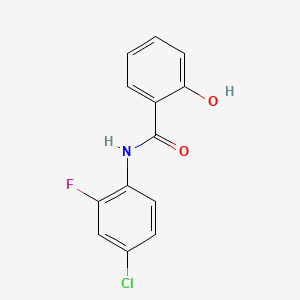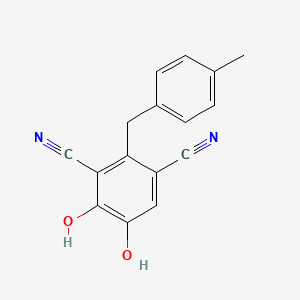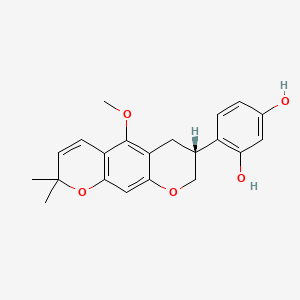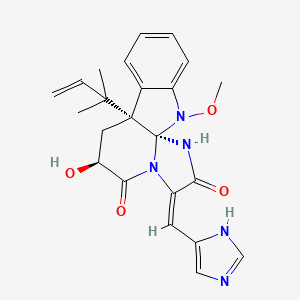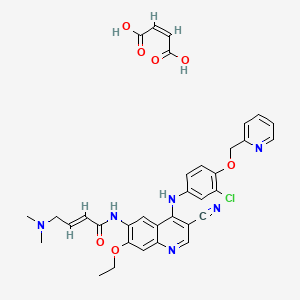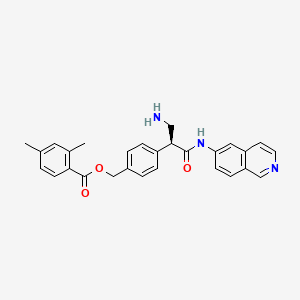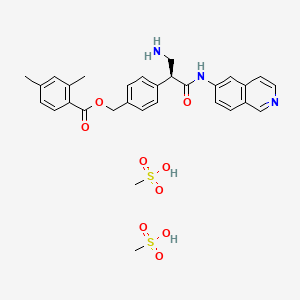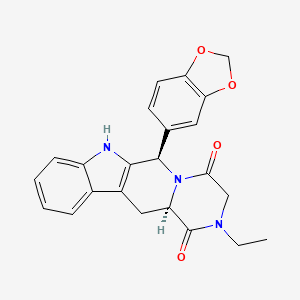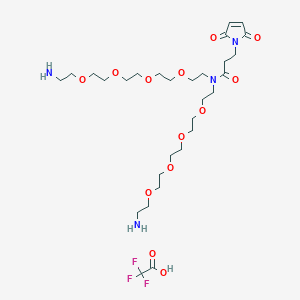
Sal de TFA de N-Mal-N-bis(PEG4-amina)
Descripción general
Descripción
“N-mal-n-bis(peg4-amine)tfasalt” is a branched PEG derivative with a terminal maleimide group and two terminal amino groups . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
Synthesis Analysis
The synthesis of “N-mal-n-bis(peg4-amine)tfasalt” involves the reaction of the maleimide group with a thiol group to form a covalent bond . The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde), etc .Molecular Structure Analysis
The molecular formula of “N-mal-n-bis(peg4-amine)tfasalt” is C27H50N4O11 . It has a molecular weight of 606.7 g/mol . The structure includes a terminal maleimide group and two terminal amino groups .Chemical Reactions Analysis
The maleimide group in “N-mal-n-bis(peg4-amine)tfasalt” will react with a thiol group to form a covalent bond . The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde), etc .Physical And Chemical Properties Analysis
“N-mal-n-bis(peg4-amine)tfasalt” has a molecular weight of 606.7 g/mol . The compound should be stored at -20°C .Aplicaciones Científicas De Investigación
Bio-Conjugación
“Sal de TFA de N-Mal-N-bis(PEG4-amina)” es un enlazador no escindable para bioconjugación {svg_1}. Contiene un grupo Maleimidas y un grupo NH2/Amina unidos a través de una cadena lineal de PEG {svg_2}. Esto lo hace adecuado para unir dos biomoléculas, como un fármaco y una molécula de direccionamiento, para mejorar la selectividad y la eficacia del fármaco {svg_3}.
Administración de Fármacos
El compuesto se puede utilizar en el desarrollo de sistemas de administración de fármacos. La cadena de PEG aumenta la hidrofilia del compuesto, lo que puede mejorar la solubilidad del fármaco en medios acuosos {svg_4}. Esto puede mejorar la biodisponibilidad y el efecto terapéutico del fármaco {svg_5}.
Síntesis de PROTACs
“Sal de TFA de N-Mal-N-bis(PEG4-amina)” es un enlazador PROTAC basado en PEG {svg_6}. PROTACs (Proteolysis Targeting Chimeras) son una nueva clase de fármacos que funcionan reclutando una ligasa de ubiquitina E3 para degradar una proteína diana específica {svg_7}. Este compuesto se puede utilizar para sintetizar moléculas PROTAC {svg_8}.
Biología Química
El compuesto contiene grupos reactivos (Maleimidas y NH2/Amina), que pueden reaccionar con varios grupos funcionales. Esto lo convierte en una herramienta útil en la biología química para estudiar la función de las proteínas, las interacciones proteína-proteína y la transducción de señales {svg_9}.
Biomateriales
El compuesto se puede utilizar en la síntesis de biomateriales. La cadena de PEG puede aumentar la hidrofilia del material, lo que puede mejorar su biocompatibilidad {svg_10}.
Biosensores
El compuesto se puede utilizar en el desarrollo de biosensores. La cadena de PEG puede aumentar la sensibilidad del sensor al mejorar la solubilidad de la molécula de detección en medios acuosos {svg_11}.
Mecanismo De Acción
Target of Action
The primary targets of N-Mal-N-bis(PEG4-amine) TFA salt are biomolecules with a thiol group and carboxylic acids . The compound’s terminal maleimide group reacts with a thiol group to form a covalent bond, enabling the connection of the biomolecule with a thiol . The terminal amino group is reactive with carboxylic acids .
Mode of Action
N-Mal-N-bis(PEG4-amine) TFA salt interacts with its targets through covalent bonding. The maleimide group of the compound reacts with a thiol group to form a covalent bond . This reaction enables the connection of a biomolecule with a thiol . The amino group of the compound is reactive with carboxylic acids .
Biochemical Pathways
The biochemical pathways affected by N-Mal-N-bis(PEG4-amine) TFA salt are those involving biomolecules with a thiol group and carboxylic acids . The compound’s ability to form covalent bonds with these biomolecules can influence the function and behavior of these molecules, potentially affecting the pathways in which they are involved .
Pharmacokinetics
It’s known that the compound is a branched peg derivative . PEGylation, or the addition of polyethylene glycol (PEG) to molecules, is often used to improve the pharmacokinetics of drugs, including their solubility, stability, and half-life .
Result of Action
The result of the action of N-Mal-N-bis(PEG4-amine) TFA salt is the formation of a covalent bond between the compound and biomolecules with a thiol group or carboxylic acids . This bonding can enable the connection of these biomolecules, potentially influencing their function and behavior .
Action Environment
The action environment can influence the efficacy and stability of N-Mal-N-bis(PEG4-amine) TFA salt. PEGylation can improve the stability of compounds in various environments, potentially enhancing their efficacy .
Análisis Bioquímico
Biochemical Properties
The maleimide group of N-Mal-N-bis(PEG4-amine) TFA salt will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . This makes it a versatile linker in biochemical reactions.
Cellular Effects
Given its reactivity with various biomolecules, it can be inferred that it may influence cell function by enabling the connection of biomolecules with a thiol .
Molecular Mechanism
The molecular mechanism of action of N-Mal-N-bis(PEG4-amine) TFA salt involves the formation of covalent bonds between the maleimide group of the compound and thiol groups present in biomolecules . This enables the connection of a biomolecule with a thiol .
Propiedades
IUPAC Name |
N,N-bis[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50N4O11.C2HF3O2/c28-4-9-35-13-17-39-21-23-41-19-15-37-11-7-30(25(32)3-6-31-26(33)1-2-27(31)34)8-12-38-16-20-42-24-22-40-18-14-36-10-5-29;3-2(4,5)1(6)7/h1-2H,3-24,28-29H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWGVVGCWYBBFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)N(CCOCCOCCOCCOCCN)CCOCCOCCOCCOCCN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H51F3N4O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




